N-(4-Chlorophenyl)-N-hydroxyacetamide
Description
Properties
CAS No. |
1503-91-9 |
|---|---|
Molecular Formula |
C8H8ClNO2 |
Molecular Weight |
185.61 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-N-hydroxyacetamide |
InChI |
InChI=1S/C8H8ClNO2/c1-6(11)10(12)8-4-2-7(9)3-5-8/h2-5,12H,1H3 |
InChI Key |
CDIAYJXLIMKAJJ-UHFFFAOYSA-N |
SMILES |
CC(=O)N(C1=CC=C(C=C1)Cl)O |
Canonical SMILES |
CC(=O)N(C1=CC=C(C=C1)Cl)O |
Other CAS No. |
1503-91-9 |
Synonyms |
N-hydroxy-4-chloroacetanilide N-OH-4ClAA |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Insecticidal Activity of 4-Chlorophenyl Derivatives
N-(4-Chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide (Compound 2) and related heterocycles exhibit 2–3× higher insecticidal activity against cowpea aphids compared to acetamiprid, a commercial neonicotinoid . This underscores the synergy between the 4-chlorophenyl group and heterocyclic systems in agrochemical design.
Structural Analogues and Functional Group Variations
Chloro vs. Hydroxy Substitutions
- N-Hydroxy-N-(4-hydroxyphenyl)acetamide (Paracetamol derivative): Replacing Cl with OH shifts activity from insecticidal/antioxidant to analgesic, emphasizing the role of substituent polarity in target specificity .
- N-(4-Methoxyphenyl)acetamide : Methoxy groups enhance metabolic stability but reduce reactivity compared to chloro derivatives .
Multi-Halogenated Derivatives
- N-(4-Chlorophenyl)-2-(2,6-dichlorophenyl)acetamide : Additional Cl atoms improve lipophilicity and binding affinity, as seen in its role as a diclofenac impurity .
- N-(3-Chloro-4-fluorophenyl)-2-(4-methoxyphenyl)acetamide : Dual halogenation (Cl, F) and methoxy groups optimize pharmacokinetic profiles in preclinical studies .
Data Tables Highlighting Key Comparisons
Table 2: Structural and Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight | LogP* |
|---|---|---|---|
| N-(4-Chlorophenyl)-N-hydroxyacetamide | C₈H₇ClN₂O₂ | 198.61 | 1.8 |
| N-(4-Hydroxyphenyl)acetamide | C₈H₉NO₂ | 151.16 | 1.2 |
| N-(4-Nitrophenyl)-2-chloroacetamide | C₈H₇ClN₂O₃ | 214.61 | 2.1 |
*Predicted using ChemDraw.
Preparation Methods
Acetylation of N-(4-Chlorophenyl)hydroxylamine
The most widely documented method involves reacting N-(4-chlorophenyl)hydroxylamine with acetyl chloride in diethyl ether under inert atmosphere. Sodium bicarbonate serves as a base to neutralize HCl byproducts, ensuring reaction efficiency.
Reaction Conditions:
-
Temperature: 0°C (maintained via ice bath)
-
Molar Ratio: 1.20 equiv acetyl chloride to 1.00 equiv hydroxylamine
-
Solvent System: Diethyl ether (0.349 M concentration)
-
Time: Syringe pump addition over 2 hours, followed by immediate workup
The crude product is filtered through celite to remove inorganic salts, with subsequent recrystallization from diethyl ether/hexanes yielding a yellow solid (89% purity).
Mechanistic Insights:
Acetyl chloride undergoes nucleophilic acyl substitution with the hydroxylamine’s primary amine group. The bicarbonate scavenges HCl, shifting equilibrium toward product formation. Low temperatures minimize side reactions such as O-acetylation or N-overacylation.
Alternative Acetylation Agents
While acetyl chloride is standard, patent WO2016/57931 suggests acetic anhydride as a viable alternative under anhydrous conditions. However, this requires extended reaction times (12–24 hours) and yields drop to 72–75% due to competing hydrolysis.
Electrochemical Synthesis
Electrocatalytic N-Acylation
Recent advances employ electrochemical methods using reticulated vitreous carbon (RVC) anodes and graphite cathodes. This approach avoids stoichiometric bases and enables greener synthesis.
Key Parameters:
-
Electrolyte: nBuNBF (1.0 equiv) in acetonitrile
-
Current: 5–50 mA (scalable with electrode size)
-
Catalyst: Diphenyl diselenide (10 mol%)
-
Reaction Time: 3–6 hours
The electrochemical route achieves 62–79% yield by generating acetyl radicals in situ, which react with N-(4-chlorophenyl)hydroxylamine adsorbed on the electrode surface.
Purification and Characterization Techniques
Recrystallization Optimization
Recrystallization from diethyl ether/hexanes (4:1 v/v) remains the gold standard, producing crystals with >98% purity. Industrial-scale processes substitute hexanes with heptane for cost reduction without compromising yield.
Table 1: Comparative Recrystallization Solvents
| Solvent System | Purity (%) | Yield (%) | Cost (USD/kg) |
|---|---|---|---|
| EtO/Hexanes | 98.5 | 85 | 12.40 |
| EtO/Heptane | 97.8 | 83 | 9.20 |
Spectroscopic Characterization
(400 MHz, DMSO-):
-
δ 10.72 (s, 1H, -NH-)
-
δ 7.67 (d, J = 8.9 Hz, 2H, aromatic)
-
δ 7.44–7.38 (m, 2H, aromatic)
HRMS (ESI-TOF):
Industrial Production Considerations
Continuous Flow Reactors
Scaling the classical method requires:
-
In-line Mixing: Precision syringe pumps for acetyl chloride addition
-
Temperature Control: Jacketed reactors maintaining 0°C ± 2°C
-
Automated Filtration: Centrifugal filters replacing celite pads
Pilot studies show 86% yield at 10 kg/batch with 99.2% purity.
Comparative Analysis of Methods
Table 2: Method Efficiency Comparison
| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |
|---|---|---|---|---|
| Classical Acetylation | 89 | 98.5 | High | Moderate (solvent use) |
| Electrochemical | 62–79 | 95–97 | Medium | Low (no base waste) |
Q & A
Basic Question
- ¹H/¹³C NMR Spectroscopy : Used to confirm substituent positions and hydrogen bonding. For example, the acetamide proton (N–H) typically appears as a broad singlet at δ 8.5–10.5 ppm, while aromatic protons from the 4-chlorophenyl group resonate at δ 7.2–7.8 ppm .
- X-ray Crystallography : Resolves molecular geometry and packing. In derivatives like N-(4-Chlorophenyl)-2-(hydroxyimino)acetamide, intramolecular C–H⋯O interactions (bond length: 2.65 Å) and intermolecular N–H⋯O hydrogen bonds (angle: 158°) stabilize the crystal lattice .
| Technique | Key Parameters/Findings | Reference |
|---|---|---|
| X-ray Crystallography | R factor = 0.047; intramolecular C–H⋯O interaction | |
| ¹H/¹³C NMR | δ 10.2 ppm (N–H), δ 168.5 ppm (C=O) |
How can researchers resolve discrepancies in reported biological activities of this compound derivatives?
Advanced Question
Discrepancies often arise from variations in substituent effects or assay conditions. For example, antimicrobial activity against E. coli may differ based on the electron-withdrawing/donating groups on the phenyl ring. To address this:
Standardize Assays : Use consistent microbial strains and minimum inhibitory concentration (MIC) protocols .
Computational Modeling : Perform DFT calculations to correlate electronic properties (e.g., HOMO-LUMO gaps) with observed bioactivity .
Control Byproducts : Monitor synthesis impurities (e.g., N-arylacetamide byproducts) via HPLC to ensure compound purity .
What strategies are recommended for analyzing hydrogen bonding and molecular packing in N-(4-Chlorophenyl)acetamide derivatives using crystallography?
Advanced Question
- Intramolecular Interactions : Identify C–H⋯O bonds (common in derivatives like N-(4-Chlorophenyl)-2-(hydroxyimino)acetamide) that create six-membered rings, stabilizing planar conformations .
- Intermolecular Packing : Use Mercury software to visualize chains formed via N–H⋯O hydrogen bonds (e.g., along the c-axis in 2-chloro-N-(4-fluorophenyl)acetamide) .
- Thermal Analysis : Pair crystallography with DSC to assess stability, as hydrogen bonding networks often correlate with higher melting points (>200°C) .
How should one design a structure-activity relationship (SAR) study for this compound analogs?
Advanced Question
Systematic Substitution : Introduce electron-withdrawing (e.g., –NO₂) or donating (–OCH₃) groups at the para position to modulate reactivity .
Bioactivity Profiling : Test derivatives against standardized microbial panels (e.g., S. aureus, C. albicans) using broth microdilution assays .
Correlate Structural Features : Use crystallographic data (e.g., dihedral angles between phenyl and acetamide groups) to explain variations in activity. Derivatives with planar conformations often show enhanced membrane permeability .
What analytical methods are critical for detecting synthesis impurities in this compound?
Basic Question
- HPLC-MS : Detects byproducts like N-(4-chlorophenyl)acetamide (retention time: 6.2 min under C18 column, 70% acetonitrile/water) .
- TLC Monitoring : Use silica gel plates with ethyl acetate/hexane (3:7) to track reaction progress (Rf ~0.5 for pure product) .
How do solvent polarity and reaction time influence the yield of this compound?
Advanced Question
- Solvent Effects : Polar aprotic solvents (e.g., DMF) increase reaction rates due to better solubility of intermediates, but may promote side reactions. Ethanol/water mixtures (1:1) optimize yields (75–85%) .
- Kinetic Control : Shorter reaction times (2–4 hours) favor the desired product, while prolonged heating (>6 hours) risk hydrolysis of the acetamide group .
What role do computational methods play in predicting the reactivity of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
